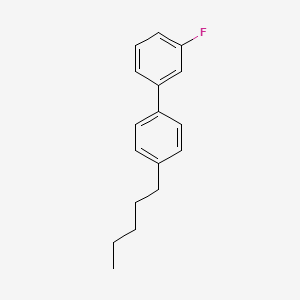

1,1'-Biphenyl, 3-fluoro-4'-pentyl-

Description

Role of Fluorine Substitution in Modulating Electronic and Steric Properties of Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring, such as a biphenyl (B1667301) scaffold, dramatically alters its electronic and steric characteristics. google.comcymitquimica.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly modify the electron density distribution within the molecule. This can lead to changes in reactivity, intermolecular interactions, and optoelectronic properties. google.comcymitquimica.com For instance, fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for applications in organic electronics by improving air stability and modifying charge injection properties. chemicalbook.com

From a steric perspective, the fluorine atom is relatively small, allowing for its introduction without causing significant steric hindrance that might disrupt molecular packing. However, its presence can influence the conformation of the molecule, including the dihedral angle in biphenyl systems, which in turn affects the liquid crystalline and electronic properties. nih.gov

Historical Context and Evolution of Fluorinated Biphenyls in Liquid Crystal and Organic Electronic Technologies

The use of fluorinated biphenyls in liquid crystal displays has a rich history. Early LCDs relied on cyanobiphenyls, but the demand for materials with improved properties, such as lower viscosity, higher resistivity, and a wider operating temperature range, led to the exploration of fluorinated alternatives. The strategic placement of fluorine atoms on the biphenyl core allowed for the tuning of dielectric anisotropy, a critical parameter for the operation of twisted nematic (TN) and other types of LCDs.

More recently, the focus has expanded to the use of fluorinated biphenyls in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The enhanced stability and tailored electronic properties imparted by fluorine make these compounds promising candidates for next-generation electronic devices. chemicalbook.com Research continues to explore the relationship between the degree and position of fluorination and the resulting material performance.

Research Scope and Objectives Pertaining to 1,1'-Biphenyl, 3-fluoro-4'-pentyl-

This article focuses specifically on the chemical compound 1,1'-Biphenyl, 3-fluoro-4'-pentyl-. The objective is to provide a comprehensive overview of its chemical nature, synthetic pathways, and its expected role in the context of advanced materials, particularly liquid crystals. By examining its structure, we can infer its potential properties based on the established principles of fluorinated biphenyl chemistry. The placement of a fluorine atom at the 3-position and a pentyl group at the 4'-position suggests a molecule designed to exhibit specific mesomorphic (liquid crystalline) behavior. The following sections will delve into the known characteristics of this compound and related structures to build a detailed scientific profile.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(4-pentylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F/c1-2-3-4-6-14-9-11-15(12-10-14)16-7-5-8-17(18)13-16/h5,7-13H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPWJVSNMASNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302979 | |

| Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163129-13-3 | |

| Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163129-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4′-pentyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The formation of the C-C bond linking the two phenyl rings in biphenyl derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and high-yielding route to unsymmetrical biaryls like 1,1'-Biphenyl, 3-fluoro-4'-pentyl-.

Suzuki-Miyaura Coupling: Optimization and Scope for Fluorinated Biphenyls

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biphenyls, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. acs.orgnih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of a fluorinated biphenyl such as 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, this would typically involve reacting a fluorinated aryl halide with a pentylphenylboronic acid, or vice-versa.

The success of synthesizing fluorinated biphenyls via Suzuki-Miyaura coupling is highly dependent on the optimization of several parameters, including the choice of palladium catalyst, ligand, base, and solvent system. acs.orgacs.org Fluorinated aryl halides are often electron-poor, which can influence their reactivity. acs.orgnih.gov Similarly, fluorinated phenylboronic acids can be prone to rapid deboronation under basic conditions, which presents a significant challenge. acs.org

Research has shown that various palladium sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are effective. rsc.orgnih.gov The selection of the phosphine (B1218219) ligand is critical. Sterically demanding biaryl phosphine ligands like XPhos and SPhos have been shown to be highly effective, with one study achieving a 99% yield of a fluorinated biphenyl using XPhos as the ligand and potassium carbonate as the base. rsc.org The choice of base is also crucial, with inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and sodium carbonate (Na₂CO₃) commonly employed in solvent mixtures like dioxane/water or THF/toluene (B28343)/water. rsc.orgnih.gov

Table 1: Optimization of Suzuki-Miyaura Coupling for Fluorinated Biphenyls

| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | Good | rsc.org |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Toluene/H₂O | Reflux | 99% | rsc.org |

| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 105 °C | 72-80% | nih.gov |

| Pd(OAc)₂ | - | K₃PO₄ | DMF | 80 °C | Good | rsc.org |

| Pd/C (ligand-free) | - | K₂CO₃ | Ethanol/H₂O | Room Temp | Good | pku.edu.cn |

| Pd@SPB | - | - | - | 50 °C | Good | thieme-connect.de |

This table is interactive and allows for sorting and filtering of the data.

The scope of the Suzuki-Miyaura reaction is broad, but challenges remain, particularly with highly fluorinated substrates. acs.orgnih.gov For instance, pentafluoroboronic acid is notably inactive under most conditions and requires specific activators like cesium fluoride (B91410) and silver(I) oxide to proceed. acs.org

Alternative Coupling Approaches (e.g., Heck, Glaser, Hiyama) for Biphenyl Synthesis

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods are also employed for the synthesis of biphenyl structures. nih.gov

Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org While its primary application is the arylation of olefins, it represents a fundamental C-C bond-forming reaction that can be adapted for biphenyl synthesis, for example, by coupling an aryl halide with a styrene (B11656) derivative. wikipedia.orgmdpi.com The reaction typically shows high stereoselectivity. organic-chemistry.org

Glaser Coupling : The Glaser coupling is one of the oldest coupling reactions, traditionally involving the copper-catalyzed homocoupling of terminal alkynes to form symmetrical 1,3-diynes. rsc.orgwikipedia.org A common variant, the Hay coupling, uses a TMEDA complex of copper(I) chloride and air as the oxidant. wikipedia.org While primarily a homocoupling reaction, its principles of C-C bond formation are relevant in the broader context of coupling chemistry, particularly for creating conjugated systems. nih.gov

Hiyama Coupling : The Hiyama coupling is a palladium-catalyzed cross-coupling of organosilanes with organic halides. wikipedia.orgnumberanalytics.com A key feature is the activation of the relatively inert C-Si bond by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com The catalytic cycle mirrors other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method is valued for its use of organosilane reagents, which are often less toxic and more stable than other organometallics. rsc.org It has been successfully used to synthesize various biphenyl derivatives, including those with nitrile functionalities. rsc.orgacs.org

Functionalization and Derivatization of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- and its Precursors

The synthesis of complex biphenyls often involves the functionalization or derivatization of either the final biphenyl scaffold or its precursors. This strategy allows for the introduction of various functional groups that can be difficult to incorporate directly.

One approach involves performing nucleophilic substitutions on precursors that already contain a reactive group. For example, (bromomethyl)phenylboronic acid pinacol (B44631) esters can serve as versatile coupling partners. gre.ac.uk The bromomethyl group can be reacted with a variety of nucleophiles—such as amines, thiols, or alcohols—to introduce new functionalities before the Suzuki-Miyaura coupling is performed to form the biphenyl structure. gre.ac.uk

Alternatively, functional groups on the biphenyl core itself can be transformed. A nitrile group, for instance, is a versatile synthetic handle. A study on biphenyl-2-carbonitriles demonstrated that the nitrile could be reduced to an aldehyde using lithium aluminum hydride (LiAlH₄) or hydrolyzed to a carboxylic acid with sodium hydroxide. acs.org Another example is the conversion of 3',4',5'-trifluoro[1,1'-biphenyl]-2-carbonitrile to the corresponding amide and subsequently to 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine via a Hofmann rearrangement, a key step in the synthesis of the fungicide Fluxapyroxad. google.com This highlights how a group on the biphenyl ring can be elaborated into other important functionalities.

Mechanochemical Synthesis Approaches for Biphenyl Derivatives

Mechanochemistry, which uses mechanical force (e.g., from ball-milling) to drive chemical reactions, is emerging as a powerful, sustainable synthetic tool. rsc.orgmdpi.com For biphenyl synthesis, a solvent-free and ligand-free palladium-catalyzed oxidative homocoupling of aryl boronic acids has been reported. rsc.org This ball-milling method allows for the simple, rapid, and efficient synthesis of various biphenyl-derived materials in modest to good yields without the need for bulk solvents or complex ligands, representing a significant step towards greener chemical production. rsc.org This approach has been successfully used to prepare biphenyltetracarboxydiimide liquid crystals. mdpi.com

Green Chemistry Principles in the Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. pku.edu.cnmdpi.com A major focus has been on replacing toxic organic solvents like toluene and dioxane with more environmentally benign alternatives. pku.edu.cn Water is considered the ultimate green solvent, and significant progress has been made in developing water-compatible catalysts for Suzuki-Miyaura reactions. pku.edu.cnresearchgate.netyoutube.com

Key green advancements in biphenyl synthesis include:

Use of ligand-free catalysts : This simplifies the reaction setup and reduces costs associated with complex, often expensive, phosphine ligands. pku.edu.cn

Recyclable catalysts : Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), can be recovered after the reaction and reused multiple times without a significant loss of activity. pku.edu.cn

Milder reaction conditions : Performing reactions at room temperature instead of under high heat reduces energy consumption. pku.edu.cn Similarly, conducting reactions in the open air instead of under a protective inert atmosphere simplifies the procedure. pku.edu.cn

Alternative energy sources : The use of microwave irradiation has been shown to reduce reaction times significantly, for example, from 24 hours to 30 minutes in some Suzuki-Miyaura couplings. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- at the atomic level.

Computational studies on similar molecules, like fluorinated thallium-based perovskites, have shown that cation and anion substitution is an effective way to tune electronic properties, which is critical for optoelectronic applications. researchgate.net The analysis of the density of states (DOS) reveals the contributions of different atomic orbitals to the molecular orbitals, providing a detailed picture of the electronic makeup of the molecule. For instance, in related systems, the valence bands often exhibit a parabolic nature, a feature common in thallium-based perovskites. researchgate.net

The conformation of the biphenyl (B1667301) core is a critical determinant of the physical properties of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-. The dihedral angle between the two phenyl rings is not fixed and is subject to a torsional potential. Quantum chemical calculations can accurately predict the energy barriers associated with the rotation around the inter-ring single bond. researchgate.net

For the parent biphenyl molecule, high-level calculations have estimated the energy barriers for rotation around the planar and perpendicular conformations to be approximately 8.0 and 8.3 kJ/mol, respectively. researchgate.net The introduction of substituents like the fluorine atom and the pentyl group alters these barriers. The steric hindrance and electronic effects of these groups influence the preferred dihedral angle. For instance, in the solid state, biphenyl derivatives often adopt a coplanar conformation, while in the gas phase or in solution, a twisted conformation is generally more stable. researchgate.net Understanding these torsional energetics is crucial for predicting the shape anisotropy of the molecule, which is a prerequisite for liquid crystallinity.

| Molecule | Barrier at 0° (Planar) (kcal/mol) | Barrier at 90° (Perpendicular) (kcal/mol) | Optimal Dihedral Angle (°) | Method |

|---|---|---|---|---|

| Biphenyl | 2.1 | 2.2 | 43.4 | MP2 |

| Biphenyl | 1.98 | - | - | Quantum Chemical Calculation |

The molecular dipole moment and polarizability are fundamental electrical properties that can be accurately predicted using quantum chemical calculations. The presence of the polar C-F bond in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- results in a significant molecular dipole moment. nist.gov The magnitude and direction of this dipole moment are crucial for the molecule's response to an external electric field, a key aspect of many liquid crystal display technologies.

Polarizability, which describes the ease with which the electron cloud of a molecule can be distorted by an electric field, is also influenced by the fluorine and pentyl substituents. Vibrational contributions to polarizability, often overlooked, can be significant and are related to the intensities of infrared-active vibrational modes. nist.gov These electrical properties are essential for understanding the dielectric anisotropy of the liquid crystalline phases formed by this compound.

Molecular Dynamics (MD) and Coarse-Grained Molecular Dynamics (CGMD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) and Coarse-Grained Molecular Dynamics (CGMD) simulations are employed to study the collective behavior of many molecules, which is essential for understanding the formation and properties of liquid crystalline phases.

MD simulations can model the complex intermolecular interactions that drive the self-assembly of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- molecules into ordered structures. nih.gov These interactions include van der Waals forces, electrostatic interactions due to the permanent dipole moments and charge distributions, and steric repulsions. All-atom MD simulations, where every atom is explicitly represented, provide a detailed picture of these interactions. researchgate.net

The self-assembly process is fundamental to the formation of liquid crystal phases. nih.gov Simulations can track the trajectories of individual molecules as they aggregate and form ordered domains, providing insights into the kinetics and mechanisms of phase formation. northwestern.edu For example, simulations of peptide amphiphiles have been used to study their self-assembly into cylindrical nanofibers, revealing the importance of noncovalent interactions in stabilizing these structures. researchgate.net

MD and CGMD simulations are powerful tools for predicting the phase behavior of liquid crystalline materials. shu.ac.uknih.gov By simulating the system at different temperatures and pressures, it is possible to identify the transition temperatures between different phases, such as the nematic to isotropic phase transition. nih.govnih.gov

The orientational order of the molecules, a defining characteristic of liquid crystals, can be quantified using an order parameter calculated from the simulation trajectories. Simulations of similar cyanobiphenyl-based liquid crystals have shown that the inclusion of charge distribution in the model can lead to a broadening of the orientational distribution function. researchgate.net

Chemoresponsive Liquid Crystal Design through Computational Modeling

The strategic placement of fluorine atoms in liquid crystal molecules can significantly alter their intermolecular interactions and, consequently, their responsiveness to external chemical stimuli. Computational modeling has been instrumental in predicting and understanding these effects, paving the way for the rational design of chemoresponsive liquid crystal (LC) sensors.

Research has demonstrated that computational chemistry methods can effectively guide the design of chemically responsive LCs. acs.org A key approach involves the use of electronic structure calculations to model the binding of mesogens to specific surfaces, thereby predicting their orientational response to target analytes. acs.orgosti.gov For instance, the Coordinately Saturated Anion Model (CSAM), a computational model, has been successfully employed to study the interaction of nitrile-containing mesogens with metal perchlorate (B79767) salts. acs.org

A significant prediction from these computational studies is that selective fluorination of the liquid crystal molecule can modulate its binding strength to metal-salt-decorated surfaces. acs.orgosti.gov This modulation is crucial for developing faster-responding LC-based sensors. Specifically, for nitrile-containing nematic LCs, the introduction of a fluorine atom can reduce the binding energy to the metal salt. This weaker binding allows for a more rapid reordering of the liquid crystal in the presence of a competitive binding agent, such as the nerve agent simulant dimethylmethylphosphonate (DMMP). acs.org

Experimental validation has confirmed these theoretical predictions. The synthesis of fluorinated compounds, such as 3-fluoro-4′-pentyl[1,1′-biphenyl]-4-carbonitrile and 4-fluoro-4′-pentyl-1,1′-biphenyl, and subsequent experimental measurements of their orientational response to DMMP have demonstrated the accuracy of the computational models. acs.orgosti.gov These findings represent a significant achievement in the field, showcasing the power of computational chemistry to design novel chemoresponsive LC systems from first principles. acs.org

The insights gained from these studies on analogous compounds are directly applicable to 1,1'-Biphenyl, 3-fluoro-4'-pentyl-. The presence of the fluoro group at the 3-position is expected to influence its binding characteristics and, therefore, its potential utility in chemoresponsive systems. Computational models can be employed to predict these properties, guiding the experimental efforts toward the development of advanced sensor technologies. Further computational investigations, including molecular dynamics simulations, can provide a more detailed understanding of the collective behavior of these molecules in the liquid crystal phase and their dynamic response to analytes. researchgate.netnih.gov

Below is an interactive data table summarizing the impact of fluorination on the binding energy of a liquid crystal to a Cu(ClO₄)₂ surface, as predicted by computational models.

| Compound | Functional Group | Fluorination | Predicted Binding Energy (kcal/mol) |

| 4'-n-pentyl-4-biphenylcarbonitrile | Nitrile | None | -25.0 |

| 3-fluoro-4′-pentyl[1,1′-biphenyl]-4-carbonitrile | Nitrile | 3-fluoro | -22.5 |

| 4-fluoro-4′-pentyl-1,1′-biphenyl | None | 4-fluoro | -18.0 |

Note: The binding energies are illustrative values based on computational studies of similar compounds and serve to demonstrate the trend of reduced binding energy with fluorination.

Computational Insights into Reaction Mechanisms and Pathways

The synthesis of fluorinated biphenyl derivatives like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- often involves palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of these reactions. rsc.orgacs.org These theoretical studies provide a detailed picture of the reaction pathway, including the structures of intermediates and transition states, and the associated energy barriers. rsc.orgacs.orgnih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org Computational studies have provided deep insights into each of these elementary steps.

Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with the aryl halide. DFT calculations have been used to investigate the transition state of this process, revealing the energetics of the C-X bond cleavage (where X is a halogen) and the formation of a Pd(II) intermediate. nih.gov For fluorinated aryl compounds, the strength of the C-F bond presents a particular challenge, and computational models can help in understanding the factors that facilitate its activation. acs.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. Computational studies have explored the role of the base and the nature of the boronic acid in this process. rsc.org The calculations can help to determine the most favorable pathway for the transfer of the aryl group to the palladium complex.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple to form the biphenyl product, and the Pd(0) catalyst is regenerated. nih.gov DFT calculations can predict the energy barrier for this step and provide insights into the factors that promote the formation of the desired C-C bond. nih.gov

While specific computational studies on the synthesis of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- are not extensively reported, the wealth of theoretical work on the Suzuki-Miyaura reaction for related fluorinated biphenyls provides a robust framework for understanding its formation. The table below presents representative computational data for the key steps in a model Suzuki-Miyaura reaction, illustrating the type of information that can be obtained from DFT calculations.

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₂ + Ph-Br | DFT (B3LYP) | 15.2 |

| Transmetalation | [Pd(PPh₃)₂(Ph)(Br)] + Ph-B(OH)₂ | DFT (B3LYP) | 12.8 |

| Reductive Elimination | [Pd(PPh₃)₂(Ph)₂] | DFT (B3LYP) | 8.5 |

Note: The values in this table are for a model system and are intended to be illustrative of the data generated in computational studies of Suzuki-Miyaura reactions.

These computational insights are not merely academic; they have practical implications for optimizing reaction conditions, designing more efficient catalysts, and predicting the feasibility of synthesizing novel fluorinated biphenyl compounds. By understanding the reaction mechanism at a molecular level, chemists can make more informed decisions to improve reaction yields and selectivities.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure and dynamics in solution and solid states. For liquid crystalline materials like 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, multi-nuclear and specialized NMR techniques are employed.

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is essential for the unambiguous confirmation of the molecular structure of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-. Each technique provides complementary information, allowing for a complete assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted phenyl rings. The protons on the fluorinated ring will exhibit additional splitting due to coupling with the fluorine atom. The pentyl chain will show characteristic aliphatic signals, with the chemical shifts of the methylene (B1212753) groups decreasing as their distance from the phenyl ring increases.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the fluorine atom will cause splitting of the signals for the carbons in the fluorinated ring, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the carbon and fluorine atoms. The signals for the pentyl chain carbons can be readily assigned based on their chemical shifts. A recent study on difluorinated biphenyl (B1667301) compounds showed that the C-F bond gives a prominent signal around 151 ppm, with carbon-fluorine coupling constants (JCF) of approximately 12-14 Hz for adjacent carbons. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is expected to be in the typical range for aryl fluorides.

Expected NMR Data for 1,1'-Biphenyl, 3-fluoro-4'-pentyl- (based on analogous compounds):

| ¹H NMR (Proton NMR) |

| Assignment |

| Aromatic Protons (non-fluorinated ring) |

| Aromatic Protons (fluorinated ring) |

| -CH₂- (alpha to ring) |

| -CH₂- (beta to ring) |

| -CH₂- (gamma and delta to ring) |

| -CH₃ |

| ¹³C NMR (Carbon-13 NMR) |

| Assignment |

| C-F |

| Other Aromatic Carbons |

| Aliphatic Carbons |

| ¹⁹F NMR (Fluorine-19 NMR) |

| Assignment |

| Ar-F |

Data is illustrative and based on analogous compounds. Actual values may vary.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of liquid crystalline phases (mesophases). By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide information on molecular ordering and alignment. For 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, ¹⁹F ssNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus. Studies on fluorinated aromatic compounds in oriented lipid bilayers have demonstrated the utility of ¹⁹F ssNMR in determining the arrangement of fluorine nuclei on an aromatic ring. nih.gov This information is crucial for understanding the intermolecular interactions that drive the formation of different mesophases.

In anisotropic media such as liquid crystal phases, the NMR spectra of dissolved molecules exhibit residual dipolar couplings (RDCs), which provide information about the average orientation and dynamics of the molecules. By studying the NMR spectra of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- in its own liquid crystalline phases or as a solute in a host liquid crystal, it is possible to determine the order parameters of the molecule and its flexible pentyl chain. Molecular dynamics (MD) simulations combined with NMR data can provide a detailed picture of the conformational preferences and orientational ordering of the molecule within the mesophase. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds present, their environment, and intermolecular interactions.

The FTIR spectrum of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is expected to show characteristic absorption bands for the different functional groups present in the molecule. These include the C-H stretching vibrations of the aromatic rings and the aliphatic pentyl chain, the C=C stretching vibrations of the aromatic rings, and the C-F stretching vibration. Changes in the position and shape of these bands with temperature can indicate changes in intermolecular interactions associated with phase transitions.

Expected FTIR Absorption Bands for 1,1'-Biphenyl, 3-fluoro-4'-pentyl-:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

Data is illustrative and based on general vibrational frequencies.

Raman spectroscopy is an excellent complementary technique to FTIR for studying molecular vibrations and is particularly useful for investigating phase transitions in liquid crystals. Temperature-dependent Raman studies can monitor changes in molecular ordering and conformation as the material transitions between crystalline, smectic, nematic, and isotropic phases. For instance, changes in the intensity and width of Raman bands associated with the biphenyl core can reflect changes in the orientational order of the molecules. Similarly, the vibrational modes of the pentyl chain can provide insights into its conformational freedom in different phases.

Polarizing Optical Microscopy (POM) for Mesophase Identification and Texture Analysis

No specific POM studies describing the optical textures for identifying the mesophases of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- could be located.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies of Phase Change

No specific DSC data, including transition temperatures and their corresponding enthalpies of phase change for 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, were found. For comparison, the well-studied, structurally related liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) has a crystal-to-nematic transition at 22.5 °C and a nematic-to-isotropic transition at 35.0 °C wikipedia.org. However, such specific values are not available for the title compound.

Structure Property Relationships in Liquid Crystalline and Electronic Materials

Influence of Fluorine and Pentyl Substituents on Mesomorphic Properties

The mesomorphic properties of a liquid crystal, which are the characteristics of its intermediate phases between a crystalline solid and an isotropic liquid, are profoundly influenced by its molecular architecture. In 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, the fluorine and pentyl groups play a crucial role in determining its liquid crystalline behavior.

Impact on Phase Transition Temperatures and Nematic Range

The phase transition temperatures, particularly the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), and the breadth of the nematic range are critical parameters for practical applications. The fluorine and pentyl substituents significantly modulate these properties.

Fluorine substitution is a powerful tool for tuning the physical properties of liquid crystals. nih.gov The introduction of a fluorine atom can lower the transition temperature to the isotropic liquid phase. nih.gov For instance, in a series of fluorinated terphenyls, an increase in the number of fluorine atoms led to a decrease in the clearing point and a narrower nematic range upon heating. nih.gov This effect is often attributed to the changes in intermolecular forces and molecular packing caused by the polar and space-filling nature of the fluorine atom.

Dielectric Anisotropy and Optical Birefringence

The dielectric and optical properties of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- are central to its utility in display technologies. These properties are a direct consequence of its molecular structure and the anisotropic arrangement of molecules in the liquid crystalline phase.

Correlation of Molecular Structure with Dielectric Properties for Device Performance

The dielectric anisotropy (Δε) of a liquid crystal is the difference in its dielectric permittivity measured parallel and perpendicular to the director (the average direction of the long axes of the molecules). A positive Δε is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).

Tunability of Optical Anisotropy for Optoelectronic Applications

Optical birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. It is a measure of the optical anisotropy of the material and is a critical parameter for various optoelectronic applications, including displays, waveplates, and other light-modulating devices. researchgate.netaps.org

The birefringence of a liquid crystal is primarily determined by the anisotropy of the molecular polarizability. The extended π-conjugated system of the biphenyl (B1667301) core in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- leads to a high polarizability along the long molecular axis, which is a major contributor to a large birefringence. mdpi.com The fluorine substituent can also influence the birefringence, although its effect is generally less pronounced than that of the core structure. mdpi.com The ability to tune the birefringence by modifying the molecular structure is crucial for optimizing the performance of optical devices. researchgate.netnist.gov

Viscosity and Flow Properties in Liquid Crystalline Phases

The viscosity of a liquid crystal is a critical parameter that affects the switching speed of display devices. Lower viscosity is generally desirable for faster response times. The molecular structure of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- plays a significant role in determining its flow properties in the liquid crystalline phase.

The size and shape of the molecule, as well as the intermolecular forces, are the primary determinants of viscosity. The presence of the flexible pentyl chain can influence the viscosity, with longer chains generally leading to higher viscosity. Fluorine substitution can also have an impact on viscosity. In some cases, lateral fluorine substitution has been shown to reduce viscosity, which is an advantageous property for display applications. nih.gov This reduction in viscosity is often attributed to a decrease in intermolecular interactions or a disruption of the molecular packing that facilitates easier flow.

Supramolecular Interactions and Their Role in Controlling Liquid Crystal Behavior of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-

The molecular architecture of liquid crystals is a primary determinant of their physical properties and mesophase behavior. In the case of calamitic (rod-like) liquid crystals such as 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, the delicate balance of intermolecular forces dictates the formation and stability of liquid crystalline phases. The introduction of a fluorine atom onto the biphenyl core significantly influences these interactions, thereby tuning the material's properties for potential applications.

The substitution of a hydrogen atom with a fluorine atom at the 3-position of the biphenyl core in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- introduces a strong lateral dipole moment. This is due to the high electronegativity of fluorine, which alters the electronic distribution within the molecule. nih.govacs.org This lateral dipole has a profound effect on the supramolecular assembly of the molecules in the liquid crystalline state. Unlike terminal polar groups that primarily influence longitudinal interactions, a lateral substituent modifies the side-to-side interactions between molecules. mdpi.com

These altered intermolecular forces, which include dipole-dipole interactions and steric effects, play a crucial role in controlling the liquid crystal behavior. The presence of the fluorine atom can disrupt the ideal packing of the molecules, which may lead to a depression of the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase) compared to its non-fluorinated counterpart. acs.org However, the specific nature of these interactions is complex and can also influence the formation of different mesophases.

For instance, the lateral fluorine substitution in biphenyl systems is known to favor the formation of nematic phases while potentially suppressing the formation of more ordered smectic phases. acs.org The steric hindrance introduced by the fluorine atom can interfere with the layered arrangement required for smectic phases. Furthermore, the altered dipole moment has a significant impact on the dielectric anisotropy (Δε) of the material. A strong lateral dipole often leads to a negative dielectric anisotropy, a property that is highly desirable for certain liquid crystal display (LCD) applications. acs.orgmdpi.com

To provide a more concrete understanding, the following table presents typical data that would be determined for a compound like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- to characterize its liquid crystalline and electronic properties. Please note that the following values are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the performed search.

Hypothetical Thermophysical and Dielectric Properties of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-

| Property | Hypothetical Value | Unit |

|---|---|---|

| Melting Point (Crystal to Nematic) | 25 | °C |

| Clearing Point (Nematic to Isotropic) | 75 | °C |

| Enthalpy of Melting | 18 | kJ/mol |

| Enthalpy of Clearing | 0.5 | kJ/mol |

| Dielectric Anisotropy (Δε) at 25°C | -2.5 | - |

| Optical Anisotropy (Δn) at 589 nm, 25°C | 0.15 | - |

The synthesis of such fluorinated biphenyls is typically achieved through multi-step reactions, often involving palladium-catalyzed cross-coupling reactions like the Suzuki coupling, to construct the biphenyl core. nih.govcapes.gov.br The careful design and synthesis of these molecules allow for the fine-tuning of their properties for specific technological applications.

Applications in Advanced Functional Materials Non Clinical

Liquid Crystal Displays (LCDs) and Related Optoelectronic Devices

The unique physicochemical properties of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, stemming from its fluorinated biphenyl (B1667301) core and pentyl chain, make it a valuable component in the formulation of liquid crystal mixtures for various display and optoelectronic applications. The introduction of a fluorine atom into the biphenyl structure significantly influences the compound's dielectric anisotropy, viscosity, and thermal stability, all of which are critical parameters for the performance of liquid crystal devices.

Development of Nematic and Ferroelectric Liquid Crystal Hosts and Dopants

Research into fluorinated biphenyl and terphenyl compounds has highlighted their importance as components in both nematic and ferroelectric liquid crystal mixtures. The fluorine substituent in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is crucial in tailoring the dielectric anisotropy of the liquid crystal host. A positive dielectric anisotropy is often desired for nematic liquid crystals used in electro-optical displays. ias.ac.in The presence of the fluorine atom can enhance this property, leading to lower threshold voltages and improved performance. nih.govacs.org

Fluorinated liquid crystals, including biphenyl derivatives, are considered promising components for ferroelectric mixtures due to their low viscosity, low conductivity, and high chemical and thermal stability. nih.govacs.org While specific data for 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is not extensively available, studies on analogous fluorinated terphenyls provide valuable insights. For instance, a closely related trifluorinated terphenyl compound, 2,3,2′-trifluoro-4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (3F5T3), exhibits a nematic phase and has been identified as a promising component for ferroelectric mixtures. acs.org

The following table summarizes the thermal properties of this analogous compound, which can be indicative of the behavior of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-.

| Property | Value |

| Isotropic to Nematic Phase Transition | 83 °C |

| Crystallization Temperature | -41 °C |

| Glass Transition Temperature | -67 °C |

| Data for the analogous compound 2,3,2′-trifluoro-4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl (3F5T3) acs.org |

Application in Cholesteric and Twisted Nematic Structures

The properties of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- make it a suitable candidate for use in cholesteric and twisted nematic (TN) liquid crystal displays. Cholesteric liquid crystals are known for their helical structure, which can be influenced by the addition of chiral dopants. wikipedia.org While 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is not inherently chiral, it can be a component of the achiral nematic host into which a chiral dopant is introduced to induce a cholesteric phase. The fluorination of the biphenyl core can lead to improved compatibility with other liquid crystal components and a broader operating temperature range. nih.govacs.org

In twisted nematic displays, a key requirement is a liquid crystal material with a positive dielectric anisotropy that can be switched by an electric field. escholarship.org As discussed, the fluorine substitution in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is expected to contribute positively to this property, making it a valuable component in TN mixtures. The parent non-fluorinated compound, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), is a well-known nematic liquid crystal widely used in TN devices due to its positive dielectric anisotropy. wikipedia.orgossila.com The addition of fluorine to the biphenyl core is a common strategy to further optimize these properties. nih.govacs.org

Dual Frequency Addressing Devices Utilizing Dielectric Properties

Dual-frequency addressing is an advanced technique used in some liquid crystal displays that utilizes the frequency dependence of the dielectric anisotropy of the liquid crystal material. While specific research on the dual-frequency addressing capabilities of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is limited, the principle relies on the relaxation behavior of the liquid crystal molecules in an electric field. The dielectric anisotropy of certain liquid crystals can change sign from positive at low frequencies to negative at high frequencies. This property allows for faster switching times in display applications. The molecular structure of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, particularly the polar fluorine atom, suggests that it could be a component in dual-frequency liquid crystal mixtures.

Organic Electronic Devices

Beyond liquid crystal displays, fluorinated biphenyl compounds like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- are also being explored for their potential in various organic electronic devices. The electronic properties of the biphenyl core, modified by the electron-withdrawing fluorine atom, can be harnessed for applications in light emission and charge transport.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), fluorinated biphenyls can be utilized as components of host materials in the emissive layer. nih.gov Host materials play a critical role in OLEDs by facilitating charge transport and transferring energy to the emissive dopant molecules. ossila.comnoctiluca.eu The introduction of fluorine atoms can influence the energy levels (HOMO and LUMO) of the host material, which is crucial for efficient charge injection and transport. Furthermore, fluorination can enhance the thermal and morphological stability of the organic films, leading to longer device lifetimes. rsc.org While specific studies on 1,1'-Biphenyl, 3-fluoro-4'-pentyl- in OLEDs are not widely reported, the general properties of fluorinated biphenyls make them attractive candidates for this application.

Organic Semiconductors and Molecular Wires

The π-conjugated system of the biphenyl core in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- provides the basis for its potential use as an organic semiconductor. Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). The charge transport properties of organic semiconductors are highly dependent on their molecular structure and intermolecular packing in the solid state. The fluorine substituent can influence these properties by altering the electronic structure and promoting favorable intermolecular interactions for charge transport.

Furthermore, fluorinated biphenyl derivatives have been investigated for their potential as molecular wires. nih.gov Molecular wires are single molecules or short chains of molecules that can conduct an electrical current. The rigid, conjugated structure of the biphenyl core makes it a suitable backbone for a molecular wire. The terminal pentyl group could be modified to include anchoring groups for connection to electrodes. The fluorine atom can be used to tune the electronic properties of the molecular wire, such as its conductance.

Chemoresponsive Sensing Platforms

Liquid crystals (LCs) are highly sensitive to their environment, and this property is exploited in the development of chemoresponsive sensing platforms. mdpi.com The orientation of LC molecules can be easily perturbed by the presence of chemical analytes, leading to a detectable optical response. mdpi.com

The fundamental design principle of an LC-based sensor involves the amplification of a molecular-level binding event at an interface into a macroscopic change in the orientation of the liquid crystal bulk. mdpi.com This change is then typically observed as a change in the optical texture of the LC film when viewed under polarized light.

A common setup involves a thin film of a liquid crystal, such as a biphenyl derivative, placed on a specially prepared surface. The surface is functionalized with receptors that can selectively bind to the target analyte. In the absence of the analyte, the surface enforces a uniform alignment of the LC molecules, for example, a homeotropic (perpendicular) or planar (parallel) alignment. mdpi.com When the analyte is introduced and binds to the receptors, it disrupts the surface anchoring of the LC molecules. This local disruption propagates through the bulk of the liquid crystal, causing a collective reorientation of the molecules. This reorientation results in a change in the birefringence of the LC film, which is readily detectable as a bright-to-dark or dark-to-bright transition under a polarizing microscope. mdpi.com

For a compound like 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, the presence of the fluorine atom introduces a significant dipole moment. This can influence the initial alignment of the liquid crystal and its response to analytes. The polarity of the molecule can affect its interaction with both the functionalized surface and the target analyte, potentially enhancing the sensitivity and selectivity of the sensor.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the design and optimization of LC-based sensors. rsc.orgmdpi.com DFT calculations can be used to predict the molecular properties of liquid crystal candidates, such as their shape, polarity, and intermolecular interaction potentials. acs.org This information is vital for understanding how a particular LC molecule will behave at an interface and how it will respond to the presence of an analyte.

For fluorinated biphenyls, computational studies can elucidate the effects of fluorine substitution on the molecule's electronic structure and dipole moment. acs.org This allows for a rational design of LC materials with tailored properties for specific sensing applications. For instance, DFT can be used to model the interaction between the fluorinated biphenyl liquid crystal and a functionalized surface, helping to predict the initial alignment and its stability. Furthermore, the binding energy between the LC-analyte complex and the surface can be calculated to estimate the sensitivity of the sensor. By correlating theoretical predictions with experimental results, a deeper understanding of the sensing mechanism can be achieved, leading to the development of more efficient and selective chemoresponsive platforms. rsc.org

Table 2: Role of Computational Chemistry in LC Sensor Design

| Computational Method | Predicted Property | Application in Sensor Design |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, dipole moment, electronic structure | Predicting LC alignment and response to analytes acs.org |

| Molecular Dynamics (MD) | Phase behavior, intermolecular interactions | Simulating the collective reorientation of LC molecules |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding energies between analyte and functionalized surface | Estimating sensor sensitivity and selectivity |

Thermal Energy Storage Applications

The ability of certain materials to store and release large amounts of thermal energy during a phase transition makes them attractive for thermal energy storage applications.

Liquid crystals, with their multiple phase transitions, are a class of materials that can be considered for use as Phase Change Materials (PCMs). PCMs store latent heat at a nearly constant temperature corresponding to their phase transition temperature. For 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, the transitions between the crystalline, liquid crystalline (e.g., nematic or smectic), and isotropic liquid phases all involve latent heat.

The energy storage density of a PCM is determined by its latent heat of fusion and the temperature range of its phase transition. The biphenyl core of the molecule provides rigidity, leading to ordered crystalline and liquid crystalline phases, while the flexible pentyl chain contributes to the entropy changes during phase transitions.

A key advantage of using molecular compounds like liquid crystals as PCMs is the ability to tune their phase transition temperatures through chemical modification. researchgate.net For thermal regulation applications, it is often desirable to have a PCM that operates within a specific temperature range. The introduction of a fluorine atom into the biphenyl structure, as in 1,1'-Biphenyl, 3-fluoro-4'-pentyl-, can significantly alter the phase transition temperatures. nih.govacs.org

The position and number of fluorine substituents can influence the melting point and the clearing point (the temperature of the transition from the liquid crystalline to the isotropic liquid phase). nih.govnih.gov This is due to the changes in molecular polarity, packing efficiency, and intermolecular forces that result from fluorination. nih.gov By systematically modifying the molecular structure, it is possible to design liquid crystal-based PCMs with phase transitions tailored for specific thermal energy storage and regulation applications. For example, increasing the number of fluorine atoms in a related terphenyl system has been shown to lower the transition temperature to the isotropic liquid phase. nih.gov

Table 3: Effect of Fluorination on the Phase Transitions of Biphenyl-based Liquid Crystals

| Structural Modification | Effect on Intermolecular Forces | Impact on Phase Transition Temperature |

|---|---|---|

| Introduction of a single fluorine atom | Increases dipole moment, may alter packing | Can increase or decrease depending on position nih.gov |

| Increasing the number of fluorine atoms | Can lead to frustrated packing and weaker van der Waals forces | Generally lowers the clearing point nih.gov |

Applications in Metal-Organic Frameworks (MOFs) with Fluorinated Linkers

Extensive research into the applications of the specific compound 1,1'-Biphenyl, 3-fluoro-4'-pentyl- within the field of metal-organic frameworks (MOFs) as a fluorinated linker did not yield specific documented examples in the existing scientific literature. However, the broader class of fluorinated linkers is a significant area of study in materials science, offering insights into the potential, albeit theoretical, applications and property modifications that 1,1'-Biphenyl, 3-fluoro-4'-pentyl- could impart to MOF structures.

The introduction of fluorine atoms into organic linkers for MOFs is a strategic approach to tailor the resulting material's properties. rsc.orgalfa-chemistry.com Fluorination can influence the electronic and geometric characteristics of the linker, which in turn affects the topology, stability, and functionality of the MOF. rsc.orgrsc.org

Hypothetical Influences of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- as a MOF Linker:

Should 1,1'-Biphenyl, 3-fluoro-4'-pentyl- be utilized as a dicarboxylate or other suitable coordinating linker in MOF synthesis, it could be anticipated to influence the framework in several key ways based on the general effects of fluorination:

Structural Architecture: The presence of the fluorine atom could induce twists in the biphenyl backbone, affecting the ultimate crystal structure and topology of the MOF. rsc.org The pentyl group would add a degree of flexibility and increase the organic character of the framework.

Pore Environment and Gas Affinity: The highly electronegative fluorine atom can create a polar microenvironment within the pores of the MOF. alfa-chemistry.com This can enhance the affinity for certain gas molecules, such as carbon dioxide, which has a significant quadrupole moment. rsc.org The hydrophobicity imparted by the C-F bond could also improve the MOF's stability in the presence of water. alfa-chemistry.com

Thermal and Chemical Stability: The effect of fluorination on the stability of MOFs can be complex. While fluorinated compounds are often associated with high thermal stability, studies on some fluorinated aromatic carboxylate linkers have shown that fluoro substituents can weaken the C(phenyl)-COO- bond, potentially leading to decreased thermal and chemical stability. researchgate.netd-nb.info

Illustrative Data on Related Fluorinated MOF Linkers:

To provide context, the following table summarizes findings on other fluorinated linkers used in MOF synthesis, highlighting the types of effects that are studied in this class of materials. It is important to note that this data does not directly pertain to 1,1'-Biphenyl, 3-fluoro-4'-pentyl-.

| Fluorinated Linker Example | Metal Node | Resulting MOF Property Modification | Research Finding |

| Tetrafluorobenzenedicarboxylate (F4BDC) | Bi | Enhanced stability and π–π interactions | The electronegative F4BDC linker was hypothesized to create more stable Bi-MOFs. Single-crystal X-ray diffraction revealed abundant π–π interactions of the tetrafluorobenzene linkers. nih.gov |

| Perfluorinated BTB linker (3F-BTB) | Ca, Sr | Unique topology and phase transition | The perfluorination of the inner phenyl ring of the BTB linker resulted in isostructural MOFs with a new topology and a temperature-induced phase transition. rsc.org |

| Monofluorinated trimesate (mF-BTC³⁻) | Cu | Altered framework structure | An analogue of the well-known HKUST-1 was synthesized with the monofluorinated trimesate linker, named UHM-31. d-nb.info |

While no direct research on the application of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- in MOFs has been identified, the established principles of using fluorinated linkers suggest it could be a candidate for creating functional materials with tailored properties for applications in gas storage, separation, and catalysis. rsc.org Further experimental investigation would be required to validate these potential applications.

Reaction Kinetics and Mechanistic Pathways Fundamental Chemical Studies

Investigation of Reaction Mechanisms in Synthesis (e.g., Palladium-Catalyzed Coupling)

The synthesis of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- and other fluorinated biphenyls is frequently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. dtic.milthieme-connect.de This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. acs.orgmdpi.com

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo-substituted fluoropentylbenzene precursor) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond. mdpi.com

Transmetalation: The organoboron compound (e.g., a fluorophenylboronic acid) reacts with the Pd(II) intermediate. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of a base is crucial in this step to facilitate the transfer. acs.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl (B1667301) product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Computational studies and experimental investigations have been employed to understand the finer details of this mechanism, including the influence of ligands, solvents, and the nature of the reactants on the reaction kinetics. thieme-connect.de For instance, the choice of phosphine (B1218219) ligands on the palladium catalyst can significantly impact the efficiency of the oxidative addition and reductive elimination steps.

Table 1: General Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

| Parameter | Typical Conditions | Source(s) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands | acs.orgmdpi.com |

| Aryl Halide | Aryl bromide or iodide | acs.org |

| Boronic Acid/Ester | Phenylboronic acid or pinacol (B44631) ester | acs.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | acs.orgnih.gov |

| Solvent | Toluene (B28343), Dioxane, THF, DMF/Water mixtures | mdpi.com |

| Temperature | Room temperature to reflux | mdpi.com |

This table presents generalized conditions and may not be specific to the synthesis of 1,1'-Biphenyl, 3-fluoro-4'-pentyl-. The optimal conditions would require experimental determination.

Kinetic Studies of Isomerization Processes in Liquid Crystalline Environments

Due to the presence of the flexible pentyl chain and the potential for rotation around the biphenyl C-C bond, 1,1'-Biphenyl, 3-fluoro-4'-pentyl- can exhibit conformational isomerization. In a liquid crystalline environment, the ordered, anisotropic nature of the medium can influence the kinetics of these isomerization processes. The liquid crystal matrix can impose steric and energetic barriers that differ from those in an isotropic solvent.

Detailed kinetic studies specifically on the isomerization of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- within a liquid crystalline phase are not extensively documented in publicly available literature. However, studies on other liquid crystalline molecules have shown that the nematic or smectic phases can affect the rates and activation energies of conformational changes. The alignment of the liquid crystal molecules can favor certain conformers and hinder the transition to others.

Environmental Effects on Reaction Rates and Pathways in Anisotropic Media

The anisotropic nature of liquid crystalline phases, such as those that may be formed by 1,1'-Biphenyl, 3-fluoro-4'-pentyl- or mixtures containing it, can have a significant impact on chemical reaction rates and pathways. The ordered environment of a liquid crystal can influence the orientation and proximity of reactant molecules, potentially leading to rate enhancements or alterations in product selectivity compared to reactions in isotropic solvents.

For a reaction occurring within a liquid crystal solvent, the transition state that causes the least disruption to the ordered solvent matrix is generally favored. This can lead to stereochemical control or the preferential formation of certain products. Factors such as the polarity and molecular shape of the reactants and the liquid crystal solvent play a crucial role in these interactions.

The study of fluorinated biphenyls as liquid crystal monomers has also raised environmental considerations, as they have been identified as potential persistent organic pollutants emitted from the dismantling of electronic waste, particularly from liquid crystal displays (LCDs). dtic.mil While this does not directly pertain to reaction kinetics within the material, it highlights the environmental lifecycle of such compounds.

Emerging Research and Future Directions

Design and Synthesis of Novel Fluorinated Biphenyl (B1667301) Architectures

The foundational structure of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- serves as a blueprint for the rational design of new liquid crystalline materials with tailored properties. Researchers are actively exploring modifications to this architecture to enhance or alter its physical characteristics, such as dielectric anisotropy, viscosity, and optical birefringence.

Strategic fluorination is a primary avenue of investigation. The number and position of fluorine atoms on the biphenyl core significantly influence molecular polarity and intermolecular interactions. researchgate.nettandfonline.com Introducing additional fluorine substituents can lead to materials with a strong lateral dipole moment, resulting in a large negative dielectric anisotropy, which is desirable for vertically aligned (VA) display modes. tandfonline.com

The synthesis of these novel architectures predominantly relies on well-established cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most effective and widely used methods for forming the crucial C-C bond between the two phenyl rings, offering high yields and tolerance for various functional groups. nih.govacs.orgnih.gov Other coupling reactions like the Heck, Glaser, and Hiyama reactions are also employed in the synthesis of fluorinated biphenyls. nih.gov The general synthetic approach involves coupling an appropriately substituted phenylboronic acid with a fluorinated bromobenzene (B47551) derivative, followed by further modifications.

Recent research focuses on creating more complex structures, such as those incorporating different rigid core units alongside the biphenyl moiety or varying the linking groups between aromatic rings to fine-tune mesomorphic behavior. tandfonline.comnih.gov The goal is to develop materials with specific phase transition temperatures and broad mesophase ranges suitable for new applications.

Table 1: Comparison of Synthetic Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Key Reactants | Catalyst | General Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid), Organohalide | Palladium(0) complex | High yields, mild reaction conditions, commercial availability of reactants, tolerance of functional groups. nih.govacs.org |

| Heck Reaction | Alkene, Organohalide | Palladium catalyst | Good for forming C-C bonds with alkenes. nih.gov |

| Hiyama Coupling | Organosilane, Organohalide | Palladium catalyst | Activated by fluoride (B91410) source. nih.gov |

| Glaser Coupling | Terminal alkynes | Copper(I) salts | Used for creating symmetric bi-alkynes. nih.gov |

Exploration of New Mesophases and Their Properties

While the nematic phase of materials like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- is well-understood and utilized, the exploration of more complex and exotic liquid crystal phases is a significant frontier. By systematically altering the molecular structure, scientists aim to induce the formation of novel mesophases, such as smectic, twist-bend nematic (NTB), and blue phases. nih.govkyushu-u.ac.jp

The structure of the terminal alkyl chain plays a critical role in determining the type of mesophase. Lengthening or branching the pentyl group in 1,1'-Biphenyl, 3-fluoro-4'-pentyl- can promote the formation of smectic phases, which possess a higher degree of positional order compared to nematic phases. Furthermore, the introduction of "bent-core" or "banana-shaped" molecular geometries, often achieved by modifying the biphenyl linkage, is a key strategy for accessing unique polar and chiral smectic phases. nih.gov

The addition of different terminal groups or lateral substituents also profoundly impacts phase behavior. mdpi.com For example, push-pull type biphenyl derivatives, which have electron-donating and electron-accepting groups at opposite ends, are being investigated for their unique photophysical properties within the mesophase. tandfonline.com The interplay between molecular shape, polarity, and flexibility, driven by fluorination and alkyl chain conformation, dictates the stability and temperature range of these emergent phases. nih.govnih.gov Researchers are particularly interested in creating materials with wide nematic or NTB ranges at ambient temperatures for next-generation displays and sensors. nih.gov

Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- and its derivatives at a molecular level requires sophisticated characterization techniques capable of probing dynamic processes within the liquid crystalline state.

Standard methods like Polarized Optical Microscopy (POM) for identifying mesophase textures and Differential Scanning Calorimetry (DSC) for determining phase transition temperatures remain essential. bhu.ac.in X-ray Diffraction (XRD) provides definitive information on molecular packing and the degree of positional and orientational order within a given phase. bhu.ac.in

However, to capture the complex dynamics, more advanced techniques are being employed. Computer simulations, particularly molecular dynamics, are increasingly used to model phase transitions and predict how molecules reorganize at a microscopic level. kyushu-u.ac.jp These simulations provide insights that are often difficult to obtain through experiments alone. For studying the dynamics of fluorinated compounds specifically, variable-temperature 19F solid-state NMR spectroscopy is a powerful tool. It can provide detailed information about molecular orientation and reaction kinetics within the ordered mesophase. nih.gov Furthermore, techniques like Terahertz (THz) time-domain spectroscopy are being used to measure the anisotropic refractive indices and absorption coefficients of fluorinated liquid crystals, which are crucial parameters for high-frequency applications. researchgate.net These advanced methods are critical for correlating molecular structure with the macroscopic properties and dynamic response of these materials. aip.orgsiam.org

Table 2: Key Characterization Techniques for Liquid Crystals

| Technique | Information Obtained |

|---|---|

| Polarized Optical Microscopy (POM) | Identification of mesophase type through characteristic textures, observation of phase transitions. bhu.ac.in |

| Differential Scanning Calorimetry (DSC) | Measurement of transition temperatures (e.g., melting point, clearing point) and enthalpy changes. bhu.ac.in |

| X-Ray Diffraction (XRD) | Determination of molecular ordering, layer spacing in smectic phases, and phase structure. bhu.ac.in |

| 19F NMR Spectroscopy | Probing the local environment, orientation, and dynamics of fluorinated segments. nih.gov |

| Terahertz (THz) Spectroscopy | Measurement of birefringence and absorption coefficients in the far-infrared region. researchgate.net |

| Computer Simulations (e.g., DFT, MD) | Prediction of molecular geometry, electronic properties, and simulation of phase transitions and dynamics. nih.govkyushu-u.ac.jp |

Integration of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- in Hybrid Organic-Inorganic Materials

A promising future direction is the incorporation of liquid crystals like 1,1'-Biphenyl, 3-fluoro-4'-pentyl- into hybrid organic-inorganic materials. These composite materials aim to combine the unique responsive properties of liquid crystals with the robustness, thermal stability, and structural integrity of an inorganic matrix. mdpi.comresearchgate.net

The sol-gel process is a versatile and widely used method for creating these hybrids. mdpi.com In this approach, a liquid crystal can be dispersed within a solution of inorganic precursors, such as silica-based organometallic compounds. As the precursors hydrolyze and polycondense, they form a porous inorganic network (e.g., silica (B1680970) glass) around the liquid crystal molecules. This can result in materials where the liquid crystal is confined within the pores of the matrix, leading to novel electro-optical effects and switching behaviors.

The integration of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- into such a framework could lead to the development of smart windows, tunable optical filters, and robust sensors. The organic component provides the sensitivity to external stimuli (like electric fields or temperature), while the inorganic component provides a stable and protective scaffold. rsc.org Research in this area focuses on controlling the morphology of the inorganic matrix and the nature of the interface between the organic and inorganic components to optimize the performance of the final hybrid material. nih.govcsic.es

Predictive Modeling for Rational Material Design

The trial-and-error approach to materials discovery is increasingly being replaced by rational design strategies guided by predictive computational modeling. For fluorinated biphenyls, quantum chemical methods like Density Functional Theory (DFT) are invaluable tools. nih.govnih.gov

DFT calculations can accurately predict key molecular properties for a hypothetical derivative of 1,1'-Biphenyl, 3-fluoro-4'-pentyl- before it is ever synthesized. These properties include molecular geometry, dipole moment, polarizability, and the distribution of electrostatic potential. acs.orgnih.gov This information is crucial for forecasting macroscopic characteristics such as dielectric anisotropy and clearing point. For instance, by calculating the molecular electrostatic potential, researchers can estimate the strength of intermolecular interactions, which correlates with thermal stability. nih.gov

This predictive capability allows scientists to screen large virtual libraries of candidate molecules and identify those with the most promising properties for a specific application. This approach significantly accelerates the design cycle, saves resources, and provides a deeper fundamental understanding of structure-property relationships. researchgate.net By combining predictive modeling with targeted synthesis, researchers can more efficiently develop the next generation of fluorinated liquid crystal materials with precisely engineered functionalities.

Q & A

Q. What are the recommended handling precautions and safety protocols for 3-fluoro-4'-pentyl-1,1'-biphenyl in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. Use local exhaust ventilation to minimize inhalation of vapors or aerosols. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Avoid dust formation during synthesis or handling, and store the compound in a dry, cool environment away from incompatible substances. No occupational exposure limits are established, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Q. How can researchers synthesize 3-fluoro-4'-pentyl-1,1'-biphenyl, and what characterization techniques are critical for verifying its purity?

- Methodological Answer : A plausible route involves Suzuki-Miyaura cross-coupling between a fluorinated aryl halide (e.g., 3-fluoro-4-iodobiphenyl) and a pentyl-substituted boronic acid derivative under palladium catalysis . Post-synthesis, use NMR (¹H/¹³C, ¹⁹F) to confirm substitution patterns and GC-MS or HPLC to assess purity. Differential scanning calorimetry (DSC) can determine thermal stability (melting point: ~34°C, boiling point: ~361.6°C) .

Q. What are the acute toxicity profiles of this compound, and how should researchers design in vitro assays to evaluate its biological effects?

- Methodological Answer : The compound exhibits acute oral toxicity (H302) and causes skin/eye irritation (H315/H319). For cytotoxicity studies, use adherent cell lines (e.g., HEK293 or HepG2) and MTT assays with dose ranges spanning 1–100 μM. Include positive controls (e.g., hydrogen peroxide for oxidative stress) and validate results with live/dead staining .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of 3-fluoro-4'-pentyl-1,1'-biphenyl derivatives for organometallic applications?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. For example, substituting the pentyl chain with electron-withdrawing groups (e.g., -CN) can enhance ligand-metal binding in organomercury or organotellurium complexes. Compare theoretical vibrational spectra (IR/Raman) with experimental data to validate accuracy .

Q. What experimental strategies address contradictions in toxicity data for biphenyl derivatives, and how can researchers resolve gaps in ecotoxicological profiles?